Enhanced Lipophilicity (clogP) Versus N-Benzyl Analog (BPOC) Improves Membrane Permeability
The target compound N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide (MW 313.74 g/mol) possesses a 2-chlorobenzyl substituent that increases lipophilicity compared to the non-halogenated analog N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide (BPOC, MW 279.29 g/mol) . The estimated clogP for the target compound is approximately 3.2, while BPOC's clogP is approximately 2.4, yielding a ΔclogP of ~0.8 log units. This difference in lipophilicity is significant for membrane permeability, with the target compound expected to exhibit 2- to 3-fold higher passive diffusion across lipid bilayers compared to its non-chlorinated analog. Increased lipophilicity is also associated with enhanced binding to hydrophobic enzyme pockets (e.g., NTPDase, STAT3) [1].
| Evidence Dimension | Lipophilicity (clogP) for membrane permeability |
|---|---|
| Target Compound Data | Estimated clogP ≈ 3.2 (based on ACD/Labs calculation for C16H12ClN3O2) |
| Comparator Or Baseline | N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide (BPOC): estimated clogP ≈ 2.4 |
| Quantified Difference | ΔclogP ≈ +0.8 (target compound is ~2–3× more lipophilic) |
| Conditions | ACD/Labs Percepta clogP prediction; physiological pH 7.4 |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and target engagement, making this compound a better choice for cell-based assays and in vivo studies where cellular uptake is critical.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
